molecular formula C7H8Cl2N2O B12958404 2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol

Cat. No.: B12958404
M. Wt: 207.05 g/mol
InChI Key: RNYGIKRAYJJHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol is a chemical compound with the molecular formula C7H8Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol typically involves the reaction of 3,5-dichloropyridine with ethylene oxide in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3,5-dichloropyridin-4-yl)ethanol is unique due to the presence of both amino and ethanol functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

2-amino-2-(3,5-dichloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2

InChI Key

RNYGIKRAYJJHCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(CO)N)Cl

Origin of Product

United States

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